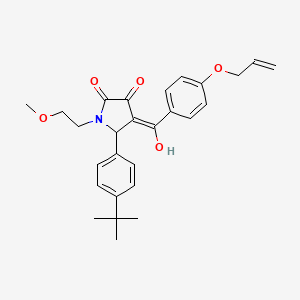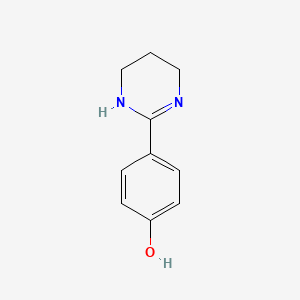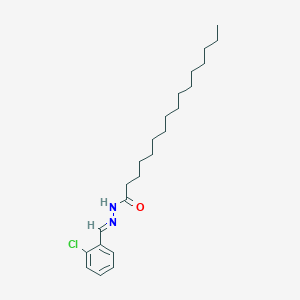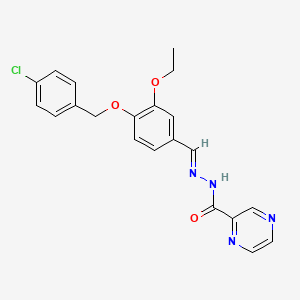![molecular formula C27H20ClN3OS2 B12011950 (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-53-5](/img/structure/B12011950.png)
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’ve described is a complex organic molecule with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNOS
IUPAC Name: (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of appropriate starting materials. without specific literature references, I can’t provide exact conditions. Researchers typically optimize reaction parameters to achieve the desired product.
化学反応の分析
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:
Oxidation: Oxidative processes could modify the pyrazole or thiazolidinone moieties.
Reduction: Reduction reactions may affect the double bond or the thiazolidinone ring.
Substitution: Substitution reactions could occur at the phenyl or chlorophenyl groups.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions vary based on the desired transformation.
Major Products: The major products depend on the reaction type. For example:
- Oxidation might yield an oxo-derivative.
- Reduction could lead to a saturated analog.
- Substitution may result in various derivatives.
科学的研究の応用
Biology and Medicine:
Anticancer Properties: Investigate its effects on cancer cells.
Anti-inflammatory Activity: Explore its potential as an anti-inflammatory agent.
Enzyme Inhibition: Study its interaction with enzymes.
Pharmaceuticals: Evaluate its use as a lead compound.
Agrochemicals: Assess its pesticidal properties.
Materials Science: Investigate its role in material synthesis.
作用機序
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed mechanistic studies are essential to understand its mode of action fully.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare this compound to related structures. Its uniqueness lies in the combination of the pyrazole, thiazolidinone, and phenyl moieties.
特性
CAS番号 |
623935-53-5 |
|---|---|
分子式 |
C27H20ClN3OS2 |
分子量 |
502.1 g/mol |
IUPAC名 |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20ClN3OS2/c1-18(19-8-4-2-5-9-19)31-26(32)24(34-27(31)33)16-21-17-30(23-10-6-3-7-11-23)29-25(21)20-12-14-22(28)15-13-20/h2-18H,1H3/b24-16- |
InChIキー |
GSNAYIMIJCJJON-JLPGSUDCSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)





![(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011924.png)

![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
